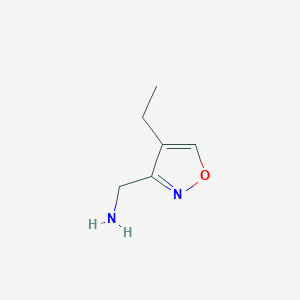

(4-Ethyl-1,2-oxazol-3-yl)methanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

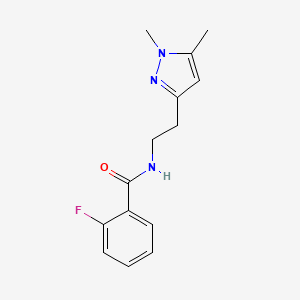

“(4-Ethyl-1,2-oxazol-3-yl)methanamine” is a chemical compound with the molecular formula C4H6N2O . It is a derivative of oxazole, which is a five-membered heterocyclic compound containing one oxygen atom and one nitrogen atom . The compound is a stable liquid at room temperature .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a five-membered ring with one oxygen atom at position 1 and a nitrogen atom at position 3 . The exact structure can be found in the ChemSpider database .Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 98.1 . It is a stable liquid at room temperature .Applications De Recherche Scientifique

Catalysis

Oxazole derivatives have been employed in catalysis, demonstrating their utility in transfer hydrogenation reactions. For instance, quinazoline-based ruthenium complexes, which can be synthesized from related structures, have shown excellent conversions and high turnover frequency (TOF) values in the transfer hydrogenation of acetophenone derivatives (Karabuğa et al., 2015).

Corrosion Inhibition

Research indicates that oxazole derivatives, such as (4-ethyl-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl)-methanol and related compounds, significantly reduce the corrosion rate of mild steel in a hydrochloric acid medium. These compounds act through the adsorption on the metal surface, with some acting as mixed-type inhibitors and others as cathodic type inhibitors (Rahmani et al., 2018).

Antimicrobial Activities

A series of oxazole-containing quinoline derivatives have been synthesized and evaluated for their in vitro antibacterial and antifungal activities. The preliminary screening results indicated that most of these compounds demonstrated moderate to very good activities, comparable to first-line drugs (Thomas, Adhikari, & Shetty, 2010).

Material Science

In material science, oxazole derivatives have been explored for their potential in creating functional materials. For example, amphiphilic tris(triazolyl)amines functionalized with poly(ethylene glycol), which may include oxazole derivatives, have been investigated as bi-functional surfactants for copper-catalyzed aerobic oxidation of alcohols in water, showcasing the versatility of oxazole frameworks in designing materials with specific applications (Nakarajouyphon et al., 2022).

Safety and Hazards

The safety information for “(4-Ethyl-1,2-oxazol-3-yl)methanamine” indicates that it is a hazardous compound. The hazard statements include H314, which means it causes severe skin burns and eye damage . The precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, and P501 .

Orientations Futures

Oxazole derivatives, including “(4-Ethyl-1,2-oxazol-3-yl)methanamine”, have been gaining attention in recent years due to their wide spectrum of biological activities . They are considered important intermediates for the synthesis of new chemical entities in medicinal chemistry . Therefore, future research may focus on synthesizing various oxazole derivatives and screening them for various biological activities .

Propriétés

IUPAC Name |

(4-ethyl-1,2-oxazol-3-yl)methanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c1-2-5-4-9-8-6(5)3-7/h4H,2-3,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEYXEOOGQQOTRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CON=C1CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-2-chlorobenzamide](/img/structure/B2645579.png)